Technical Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
Technical Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
CAS Number: 1218935-60-4 Primary Application: Critical Pharmacophore for TRK Inhibitors (e.g., Larotrectinib)
Executive Summary
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor. Its structural significance lies in the rigid pyrrolidine scaffold which positions the 2,5-difluorophenyl moiety to occupy a specific hydrophobic pocket within the ATP-binding site of the TRK kinase domain.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, industrial synthesis pathways, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The hydrochloride salt form is preferred for handling due to its enhanced stability and crystallinity compared to the hygroscopic free base.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride |
| CAS Number (HCl salt) | 1218935-60-4 |
| CAS Number (Free Base) | 1218935-59-1 |
| Molecular Formula | C₁₀H₁₁F₂N[1][2] · HCl |
| Molecular Weight | 219.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Chiral Purity | ≥ 99% ee (Enantiomeric Excess) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
| Melting Point | 180–185 °C (Decomposes) |
| H-Bond Donors/Acceptors | 2 / 2 |
Synthetic Methodologies & Process Chemistry
The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine requires strict stereocontrol. The (S)-enantiomer is generally considered an impurity that significantly reduces the binding affinity of the final drug product.
Method A: Asymmetric Synthesis via Ellman’s Auxiliary
This route is favored in early-stage discovery due to its high predictability and enantioselectivity. It utilizes tert-butanesulfinamide to direct the stereochemistry of the Grignard addition.
Protocol Logic:
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Condensation: 4-chlorobutyraldehyde reacts with (R)-tert-butanesulfinamide to form the chiral sulfinimine.
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Grignard Addition: 2,5-Difluorophenylmagnesium bromide adds to the imine. The bulky tert-butyl group forces the addition to occur from the Re-face, establishing the (R)-stereocenter.
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Cyclization: Base-mediated displacement of the chloride forms the pyrrolidine ring.
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Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the amine hydrochloride.
Method B: Scalable Process (Boc-Pyrrolidinone Route)
For larger scale (kg) production, a route avoiding expensive chiral auxiliaries is often preferred. This method utilizes a chiral reduction or enzymatic resolution.
Step-by-Step Workflow:
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Activation: React 2-pyrrolidinone with Boc₂O to form N-Boc-2-pyrrolidinone.
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Arylation: React with 2,5-difluorophenylmagnesium bromide to form the acyclic ketone intermediate.
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Cyclization/Reduction: Acid-catalyzed deprotection and cyclization yields the imine (3,4-dihydro-2H-pyrrole derivative).
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Asymmetric Reduction: Hydrogenation using a chiral catalyst (e.g., Ru-TsDPEN) or reduction with chiral borane reagents to selectively yield the (R)-pyrrolidine.
Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points and flow for the Scalable Process (Method B).
Figure 1: Critical pathway for the asymmetric synthesis of the target scaffold.
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity is the most critical quality attribute (CQA).
Chiral HPLC Method
Standard reverse-phase HPLC is insufficient for separating enantiomers. A polysaccharide-based chiral stationary phase is required.
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Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.
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Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm or 254 nm.
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Acceptance Criteria: (R)-isomer retention time ~8.5 min; (S)-isomer ~11.2 min (varies by column). Impurity < 0.5%.
NMR Characterization (Expected Signals)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.80 (br s, 2H, NH₂⁺),
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δ 7.45–7.20 (m, 3H, Ar-H),
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δ 4.85 (t, 1H, Chiral CH),
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δ 3.40–3.20 (m, 2H, N-CH₂),
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δ 2.40–1.90 (m, 4H, Ring CH₂).
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¹⁹F NMR: Two distinct signals around -118 and -125 ppm (relative to CFCl₃), confirming the 2,5-difluoro substitution pattern.
Therapeutic Context: Mechanism of Action
(R)-2-(2,5-Difluorophenyl)pyrrolidine is the pharmacophore responsible for the "selectivity filter" interaction in Larotrectinib.
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Target: TRKA, TRKB, and TRKC kinases (encoded by NTRK1, NTRK2, NTRK3).
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Binding Mode: The pyrrolidine nitrogen forms a hydrogen bond with the hinge region of the kinase (typically Asp or Glu residues). The 2,5-difluorophenyl group sits in a hydrophobic pocket, where the fluorine atoms may engage in multipolar interactions with backbone carbonyls or side chains, enhancing potency and selectivity over other kinases.
Figure 2: Pharmacophore contribution to kinase inhibition.
Handling, Safety, and Stability
Signal Word: WARNING
Hazard Statements (GHS)
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocols
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Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.
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Temperature: 2–8 °C (Refrigerated) for long-term storage.
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Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen at -20 °C.
References
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Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent Office. Retrieved from
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Larotrectinib (Vitrakvi) Drug Profile. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from
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Synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (Patent CN110981779B). Google Patents. Retrieved from
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Product Monograph: VITRAKVI (Larotrectinib). Bayer Inc. Retrieved from
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Safety Data Sheet: (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. Sigma-Aldrich.[3] Retrieved from
